3-Hydroxy-3-phenylprop-2-enamide, also known as a type of cinnamamide derivative, is a compound of significant interest in organic chemistry and medicinal research. It possesses a unique structure that contributes to its diverse biological activities. This compound can be classified under the category of amides, specifically those derived from cinnamic acid.
The compound is synthesized through various organic reactions, with its structure confirmed by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. It is often studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
3-Hydroxy-3-phenylprop-2-enamide falls under the classification of:
The synthesis of 3-hydroxy-3-phenylprop-2-enamide typically involves several key steps:
The synthesis can be optimized through microwave-assisted techniques, which enhance reaction rates and yields. For example, a recent study reported a satisfactory yield of 79% using this method. The purity of the synthesized compound is typically confirmed via high-performance liquid chromatography.
The molecular structure of 3-hydroxy-3-phenylprop-2-enamide can be described as follows:
Key molecular data includes:
3-Hydroxy-3-phenylprop-2-enamide can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-hydroxy-3-phenylprop-2-enamide involves its interaction with biological targets:
Data from studies indicate that it may have potential applications in treating conditions like epilepsy due to its anticonvulsant properties.
Key physical properties include:
Chemical properties are characterized by:
Relevant data from spectral analysis (e.g., infrared spectroscopy) helps confirm functional groups and molecular interactions.
3-Hydroxy-3-phenylprop-2-enamide has several scientific applications:
Research continues to explore its efficacy and safety profile for potential use in drug development, highlighting its importance in both academic and industrial settings.
Epilepsy, a debilitating neurological disorder marked by recurrent unprovoked seizures, affects approximately 1% of the global population, translating to nearly 50 million individuals worldwide. Despite over 30 approved antiseizure drugs (ASDs) targeting diverse molecular pathways, approximately 30% of epilepsy cases remain pharmacoresistant. This therapeutic gap persists even after sequential trials of two well-tolerated and appropriately chosen ASDs. Pharmacoresistance correlates strongly with specific clinical factors: symptomatic epilepsy etiology, abnormal neuroimaging or electroencephalography findings, history of neuropsychiatric disorders, and prior episodes of status epilepticus or febrile seizures. Beyond resistance, current ASDs carry significant burdens of Type A (dose-dependent) and Type B (idiosyncratic) adverse effects. These include cognitive dysfunction, somnolence, dizziness, endocrine disruptions, severe cutaneous reactions, agranulocytosis, and hepatotoxicity, alongside cosmetic concerns like gingival hyperplasia, hirsutism, and weight gain. These limitations underscore an urgent need for novel chemical entities with enhanced efficacy against resistant seizures and improved safety profiles [2] [5] [6].
Cinnamamide derivatives, characterized by the N-(3-aryl-2-propenoyl)amido moiety, represent a promising class of investigational antiseizure compounds. This scaffold functions as a core pharmacophore, with structural variations significantly influencing anticonvulsant potency and spectrum. Structure-activity relationship (SAR) studies highlight critical modulators of activity:
Derivatives demonstrate broad-spectrum activity across preclinical seizure models, including maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), 6-Hz psychomotor seizures (modeling therapy resistance), and various electrical (corneal, hippocampal, amygdala kindling) and chemical (picrotoxin, pilocarpine) models. Proposed mechanisms involve modulation of GABAergic transmission, interaction with serotonergic receptors, blockade of voltage-gated sodium channels, and effects on the vanilloid receptor (TRPV1) and dopamine pathways. Among the most potent is S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), exhibiting ED₅₀ values ranging from 13.21 mg/kg (i.p.) in the Frings audiogenic seizure model to 114.4 mg/kg (i.p.) in the 44 mA 6-Hz model in mice, and notable activity in lamotrigine-resistant amygdala kindled rats (ED₅₀ = 58.59 mg/kg i.p.) [2] [5] [6].
Table 1: Anticonvulsant Activity of S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide (KM-568) [2] [5]
| Seizure Model | Species | Route | ED₅₀ (mg/kg) |
|---|---|---|---|
| Frings Audiogenic Seizure | Mouse | i.p. | 13.21 |
| Maximal Electroshock (MES) | Mouse | i.p. | 44.46 |
| Mouse | p.o. | 86.60 | |
| Rat | i.p. | 27.58 | |
| Rat | p.o. | 30.81 | |
| 6-Hz Psychomotor (32 mA) | Mouse | i.p. | 71.55 |
| 6-Hz Psychomotor (44 mA) | Mouse | i.p. | 114.40 |
| Corneal Kindled Mouse | Mouse | i.p. | 79.17 |
| Hippocampal Kindled Rat | Rat | i.p. | 24.21 |
| Lamotrigine-Resistant Amygdala | Rat | i.p. | 58.59 |
| Subcutaneous Metrazol (scMET) | Mouse | i.p. | 104.29 |
| Mouse | p.o. | 107.27 | |
| Rat | i.p. | 41.72 | |
| Picrotoxin-Induced Seizures | Mouse | i.p. | 94.11 |
| Pilocarpine Status Epilepticus | Rat | i.p. | 279.45 |
3-Arylprop-2-enamides, commonly termed cinnamamides, possess a core structure consisting of an acrylamide group conjugated to an aromatic ring (typically phenyl). This creates a rigid, planar framework crucial for biological activity. The structural diversity within this class arises primarily from modifications to the amide nitrogen substituent (R):
Simple Hydroxyalkyl Chains: Derivatives like KM-568 (R = S-1-hydroxypropan-2-yl) and (E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide (R = 2-hydroxyethyl) represent foundational structures. Crystallography confirms the essential E-configuration of the prop-2-enamide double bond and reveals conformational flexibility around the N-C bond linking the cinnamoyl moiety to the amino alcohol. In KM-568, eight independent molecules in the asymmetric unit show torsion angles N1-C10-C11 ranging from -172.1° to 87.1°, with four adopting a preferred conformation near 80-87°. The dihedral angle between the phenyl ring and the amide plane varies between 9.9° and 18.6°, indicating near coplanarity influenced by crystal packing [5].
Hydroxyalkyl with Heteroaryl Motifs: Incorporating heterocyclic rings introduces additional hydrogen-bonding or hydrophobic interactions. Examples include:
R = 3-(3-thienyl)-3-hydroxypropyl) (2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide (R = 1-(2-thienyl)-2-hydroxyethyl) [8].
Hydroxyphenyl Derivatives: Direct attachment of a hydroxyaryl group to the nitrogen yields compounds like (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide, altering electronic properties and hydrogen-bonding capacity [1] [9].
Hydroxamic Acid Derivatives: Replacing the amide -OH with -NHOH gives hydroxamic acids like 3-Phenylprop-2-enehydroxamic acid, known for metal-chelating properties and distinct biological profiles, including potential enzyme inhibition [10].
Table 2: Structural Variations in 3-Arylprop-2-enamide (Cinnamamide) Derivatives
| Core Structure | Substituent (R) | IUPAC Name / Common Identifier | Key Feature |
|---|---|---|---|
| C₆H₅-CH=CH-C(O)NH-R | S-CH(CH₃)CH₂OH | S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide (KM-568) | Chiral center (S), hydroxyalkyl |
| C₆H₅-CH=CH-C(O)NH-R | CH₂CH₂OH | (E)-N-(2-Hydroxyethyl)-3-phenylprop-2-enamide | Simple hydroxyalkyl |
| C₆H₅-CH=CH-C(O)NH-R | CH₂CH₂OCOCH₃ | (E)-N-(2-Acetoxyethyl)-3-phenylprop-2-enamide | Ester (Acetylated alcohol) |
| C₆H₅-CH=CH-C(O)NH-R | 3-HOC₆H₄- | (2E)-N-(3-Hydroxyphenyl)-3-phenylprop-2-enamide | Hydroxyphenyl |
| C₆H₅-CH=CH-C(O)NH-R | CH₂CH₂SCH₃ | (E)-N-[2-(Methylthio)ethyl]cinnamide | Thioether |
| C₆H₅-CH=CH-C(O)NH-R | CH₂CH(OH)C₄H₃S (thiophen-3-yl) | (2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide | Heterocyclic (Thiophene), chiral center |
| C₆H₅-CH=CH-C(O)NH-R | CH(OH)C₄H₃S (thiophen-2-yl) | (2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide | Heterocyclic (Thiophene), chiral center |
| C₆H₅-CH=CH-C(O)NH-OH | -OH (replaces N-R) | 3-Phenylprop-2-enehydroxamic acid / N-Hydroxycinnamide | Hydroxamic acid |
The consistent pharmacophoric features across active derivatives include:
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0